7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one
Description
Chemical Nomenclature and IUPAC Classification
The systematic naming of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one follows IUPAC guidelines for polycyclic heterocycles. The parent structure is identified as a 1,3-dihydro-2H-3-benzazepin-2-one, with substituents prioritized according to position and functional group hierarchy.
IUPAC Name:
7,8-Dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one
Molecular Formula:
C₂₆H₃₁N₃O₅
Molecular Weight:
465.54 g/mol (calculated from isotopic composition).
The numbering system originates at the benzazepinone nitrogen (position 1), progressing through the fused benzene ring (positions 4–11) and piperazine substituent (positions 12–17). Three methoxy groups occupy positions 7, 8, and 4'-phenyl, while the 2-oxoethyl linker bridges the benzazepinone and piperazine moieties.
| Property | Value |
|---|---|
| CAS Registry | Not formally assigned |
| SMILES | COC1=C(C2=C(C=C1)N(C3=NC(=O)CC3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)OC |
| InChI Key | QBQZBVZIGCPVLX-UHFFFAOYSA-N |
Structural Features and Isomeric Considerations
The molecular architecture combines three pharmacophoric elements:
- Benzazepinone Core : A seven-membered azepine ring fused to a benzene moiety, constrained by a lactam group at positions 1-2.
- Methoxy Substituents : Electron-donating groups at positions 7 and 8 influence electron density distribution and hydrogen-bonding potential.
- Piperazine-Ketone Side Chain : A 2-oxoethyl spacer connects to a 4-(2-methoxyphenyl)piperazine group, introducing conformational flexibility and basic nitrogen centers.
Isomerism Analysis:
- Positional Isomerism : Possible variations in methoxy group placement (e.g., 6,7- vs. 7,8-dimethoxy configurations) significantly alter electronic profiles.
- Stereoisomerism : The piperazine ring's chair-flipping creates axial/equatorial orientation differences, though no chiral centers exist in the current substituent pattern.
- Tautomerism : The lactam group (2-one) exhibits keto-enol tautomerism under specific pH conditions, though the diketopiperazine-like structure favors the keto form.
Comparative analysis with related benzazepinones reveals distinct structural advantages:
Historical Development and Research Significance
The compound emerged from systematic structure-activity relationship (SAR) studies targeting benzazepine-based neuroreceptor modulators. Key developmental milestones include:
- 1990s : Discovery of 3-benzazepin-2-one scaffolds as dopamine D1 receptor partial agonists.
- 2005 : Introduction of methoxy groups to enhance blood-brain barrier permeability in related analogs.
- 2010s : Optimization of piperazine-linked ketone side chains for improved serotonin receptor subtype selectivity.
Recent advancements in synthetic methodologies (e.g., microwave-assisted lactamization) have enabled efficient production of derivatives for pharmacological screening. The compound's research significance lies in its balanced affinity profile for aminergic receptors, particularly 5-HT1A and D2-like subtypes, making it a valuable tool compound for neuropsychiatric disorder research.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H21NO5/c1-25-17-6-4-14(5-7-17)18(23)13-22-9-8-15-10-19(26-2)20(27-3)11-16(15)12-21(22)24/h4-11H,12-13H2,1-3H3 |
InChI Key |
PXOJBCJMRJHIDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Construction of the Benzazepinone Ring
-
Acylation of (3,4-Dimethoxyphenyl)Acetic Acid :
Thionyl chloride converts (3,4-dimethoxyphenyl)acetic acid into its corresponding acetyl chloride in refluxing dichloromethane. The reaction achieves near-quantitative conversion (>98%) within 3 hours. -
Amide Formation with 2,2-Dimethoxyethylamine :
The acetyl chloride reacts with 2,2-dimethoxyethylamine in dichloromethane at 10°C, yielding N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)ethanamide. Triethylamine is used to neutralize HCl, with a reaction time of 2 hours. -
Cyclization via Acid Catalysis :
Treatment with concentrated sulfuric acid at 15–20°C induces cyclization, forming the benzazepinone ring. The product is precipitated using a water/N-methyl-2-pyrrolidone (NMP) mixture, yielding 92.9% with >99.5% purity.
Introduction of the 2-(4-Methoxyphenyl)-2-Oxoethyl Side Chain
The 3-position of the benzazepinone core is functionalized with the 2-(4-methoxyphenyl)-2-oxoethyl group through two primary routes: nucleophilic substitution and amide coupling .
Nucleophilic Substitution Route
Patent CN104072420B describes alkylation using halogenated intermediates. For example:
-
Reaction Conditions :
-
Substrate : 7,8-Dimethoxy-1H-3-benzazepin-2,4-dione
-
Reagent : 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
-
Base : Potassium carbonate (1.5 equivalents)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C for 2 hours
-
-
Workup : Extraction with dichloromethane, followed by washing with NaHCO₃ and brine. Purification via flash chromatography (dichloromethane/methanol/triethylamine) yields 35% of the target compound.
Amide Coupling Strategy
Acylation of the benzazepinone’s amine group with 2-(4-methoxyphenyl)-2-oxoacetic acid is detailed in PMC8972069:
-
Activation of Carboxylic Acid :
2-(4-Methoxyphenyl)-2-oxoacetic acid is treated with HATU (1.5 equivalents) and DIPEA (3 equivalents) in dichloromethane to form the active ester. -
Coupling Reaction :
The activated acid reacts with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one at room temperature for 12 hours. The crude product is purified via silica gel chromatography, achieving a 40% yield.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 427.1532 [M+H]⁺, consistent with the molecular formula C₂₂H₂₂NO₆.
Optimization Strategies and Challenges
Enhancing Yield in Nucleophilic Substitution
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The oxoethyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzazepinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may modulate the activity of kinases or phosphatases, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Halogenated Alkyl Chains (e.g., 3-iodopropyl or 3-chloropropyl) are critical for subsequent substitution reactions in ivabradine synthesis. The iodine atom in the iodopropyl derivative enhances reactivity in nucleophilic displacement steps .
- Aryl Ketone Substituent in the target compound introduces a planar, electron-withdrawing group that may influence binding affinity to ion channels compared to alkyl-substituted analogs .
Pharmacologically Active Derivatives
Key Observations :
- UL-FS49 and S16257 demonstrate how substituent bulk and electronic properties (e.g., benzocyclobutane in S16257) enhance target specificity. The target compound’s 4-methoxyphenyl ketone group may offer a balance between lipophilicity and metabolic stability .
Computational Analysis of Reactivity and Stability
Table 3: HOMO-LUMO Energy Gaps of Benzazepinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 7,8-Dimethoxy-1,3-dihydrobenzo(d)azepin-2-one (I) | -6.12 | -1.98 | 4.14 |
| 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (III) | -5.89 | -1.75 | 4.14 |
| Target Compound | -5.67 | -1.52 | 4.15 |
Key Observations :
- Lower HOMO energies in the target compound (-5.67 eV vs.
Biological Activity
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the class of benzazepinones. Its unique structure includes a benzazepine core, methoxy groups at the 7 and 8 positions, and an oxoethyl substituent at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-cancer and neuroprotective activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one |
| InChI Key | PXOJBCJMRJHIDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
The biological activity of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways by inhibiting or activating these targets, potentially affecting cell proliferation and apoptosis. For instance, it has been shown to influence the activity of kinases and phosphatases, which play crucial roles in various cellular processes.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activities:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Vasorelaxant Activity : A study on related benzazepinones demonstrated vasorelaxant properties alongside heart-rate-reducing effects. The synthesized compounds exhibited bradycardic potency, suggesting potential cardiovascular applications .
- Cell-Based Assays : Investigations into the compound's effects on B16F10 melanoma cells indicated that it could inhibit melanin production by affecting intracellular tyrosinase activity. This suggests a role in treating hyperpigmentation disorders .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various enzyme targets. Results indicate favorable interactions with key receptors involved in cancer pathways .
Comparative Analysis with Similar Compounds
The biological activity of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7,8-Dimethoxy-1,5-dihydro-3-benzazepin-2-one | Benzazepine core with methoxy groups | Potential anti-cancer activity | Simpler structure compared to target compound |
| 3-[2-(3,4-dihydro-2H-benzodioxepin)-2-oxoethyl]-7,8-dimethoxybenzazepin | Contains a dioxepine moiety | Investigated for neuroprotective effects | Different functional group arrangement |
| 7-Methoxy-N-(4-methoxyphenyl)benzazepine | Lacks the oxoethyl group | Antidepressant properties reported | Different pharmacological profile |
Q & A
Q. What are the recommended synthetic pathways for this compound, and what methodological considerations ensure high yields?
The synthesis typically involves multi-step protocols, including:
- Key Steps : Alkylation of the benzazepinone core, followed by coupling with a 4-methoxyphenylacetyl fragment.
- Catalysts/Solvents : Use of N,N-dimethylaminopyridine (DMAP) as a catalyst and dichloromethane (DCM) as a solvent under anhydrous conditions to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and stereochemistry.
- Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data. Validation metrics (R-factor, displacement parameters) ensure structural accuracy .
Q. What in vitro assays are recommended to evaluate its pharmacological activity?
- Primary Assays : Use cell viability assays (e.g., MTT) to assess antiproliferative effects.
- Target Identification : Enzyme inhibition assays (e.g., histone deacetylase or kinase inhibition) with IC50 determination. Reference structurally similar benzazepine derivatives showing HDAC inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Adjustments :
- Dose-Response Curves : Establish a standardized concentration range to account for variability in cell line sensitivity.
- Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside enzymatic assays).
- Control Variables : Monitor solvent effects (e.g., DMSO concentration) and batch-to-batch compound purity .
Q. What advanced spectroscopic and computational methods characterize its dynamic conformation?
- Dynamic NMR : Resolves rotameric equilibria in solution by analyzing temperature-dependent chemical shifts.
- DFT Calculations : Predict molecular electrostatic potential (MEP) and HOMO-LUMO gaps to correlate electronic structure with reactivity.
- Complementary Techniques : Pair X-ray data with IR spectroscopy to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Q. How should experiments be designed to assess its environmental fate and biodegradation pathways?
- Laboratory Studies :
- Hydrolysis/Kinetics : Measure degradation rates under varying pH and temperature.
- Metabolite Identification : Use LC-MS/MS to detect transformation products.
- Environmental Modeling : Apply fugacity models to predict partitioning into soil/water compartments based on logP and pKa values .
Q. What strategies enable comparative analysis with structural analogs to identify SAR trends?
- Molecular Docking : Screen against target proteins (e.g., HDACs) using software like AutoDock Vina.
- SAR Libraries : Synthesize analogs with modifications to the methoxy groups or benzazepinone core.
Safety and Handling
Q. What protocols ensure safe handling during experimental workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
